5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate
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Overview
Description
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate is a chemical compound with the molecular formula C17H12Cl2N2O2 and a molecular weight of 347.1954 . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a carbamate group attached to the 8th position of the quinoline ring. The compound also contains a phenyl group attached to the carbamate nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate typically involves the reaction of 5,7-dichloroquinolin-8-ol with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and phenol.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents on the quinoline ring.
Hydrolysis: 5,7-Dichloroquinolin-8-ol and methyl(phenyl)carbamate.
Oxidation and Reduction: Various oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate.
Methyl(phenyl)carbamate: Another carbamate compound with different substitution patterns.
Chloroxine: A related compound with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of both chlorine atoms and a carbamate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21(11-6-3-2-4-7-11)17(22)23-16-14(19)10-13(18)12-8-5-9-20-15(12)16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCTVODKYLZZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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